molecular formula C21H23ClN6O B6531534 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-18-4

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531534
CAS No.: 1020502-18-4
M. Wt: 410.9 g/mol
InChI Key: UGRZYURHDOUXTB-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring two key substituents:

  • Pyrazole ring: Substituted at the 6-position with 3,4,5-trimethyl groups, which may influence steric hindrance and metabolic stability.

Pyridazine cores are recognized for their pharmacological versatility, including anti-inflammatory, antimicrobial, and antiviral activities . The 3-chlorobenzoyl group is hypothesized to improve target affinity, while the trimethylpyrazole substituent likely contributes to enhanced bioavailability compared to unmethylated analogs .

Properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-14-15(2)25-28(16(14)3)20-8-7-19(23-24-20)26-9-11-27(12-10-26)21(29)17-5-4-6-18(22)13-17/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRZYURHDOUXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

(a) 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Key difference: Replaces the 3-chlorobenzoyl group with a 3-(4-chlorophenoxy)propyl chain.
  • Phenoxy groups are less electron-withdrawing than benzoyl, altering electronic interactions with targets.
  • Biological activity : Demonstrates anti-bacterial and anti-viral properties, suggesting the pyridazine-piperazine scaffold is critical for these effects .
(b) 3-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
  • Key difference : Substitutes benzoyl with a sulfonyl group.
  • The 3-methylpyrazole (vs. 3,4,5-trimethyl) reduces steric bulk, possibly enhancing metabolic clearance .

Pyrazole Substituent Modifications

(a) N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
  • Key difference : Replaces the trimethylpyrazole with a simple pyrazole and adds an aniline group.
  • Impact :
    • Loss of methyl groups decreases lipophilicity, likely reducing cellular uptake.
    • Planar structure due to intramolecular hydrogen bonding (S(6) motif) stabilizes the molecule but may limit conformational flexibility .
  • Structural insights : π-π interactions between pyrazole and pyridazine rings (3.69 Å) suggest a role in crystal packing and stability .
(b) 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one
  • Key difference : Features a ketone group at the 3-position instead of chlorine.
  • Impact :
    • The ketone introduces hydrogen-bonding capacity, which could enhance target engagement but reduce blood-brain barrier penetration.
    • Synthesized via acetic acid reflux, indicating robustness of the pyridazine-piperazine synthesis route .

Physicochemical and Pharmacokinetic Profiles

Compound logP (Predicted) Solubility (mg/mL) Key Functional Groups Bioactivity Notes
Target compound 3.8 0.12 3-Chlorobenzoyl, trimethylpyrazole Hypothesized anti-inflammatory
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 4.1 0.08 Phenoxypropyl Anti-bacterial, anti-viral
3-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine 2.9 0.35 Sulfonyl Undisclosed
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine 2.5 0.45 Aniline, pyrazole Structural stability via H-bonding

Research Findings and Implications

  • Synthetic routes : Nucleophilic substitution on pyridazine (e.g., 3-chloro precursors) is a common strategy, as seen in the target compound and analogs .
  • Structure-activity relationships (SAR): Chlorine placement: 3-Chloro on benzoyl/sulfonyl groups enhances electronic interactions with hydrophobic pockets in targets . Methylation: Trimethylpyrazole improves metabolic stability over mono-methylated analogs .
  • Crystallography : SHELX and WinGX suites are widely used for structural validation of pyridazine derivatives, ensuring accuracy in conformational analysis .

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